molecular formula C12H9ClFNO B1328367 4-(3-Chlorophenoxy)-3-fluoroaniline CAS No. 946699-10-1

4-(3-Chlorophenoxy)-3-fluoroaniline

Cat. No.: B1328367
CAS No.: 946699-10-1
M. Wt: 237.66 g/mol
InChI Key: JARRKMGXZDICCS-UHFFFAOYSA-N
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Description

4-(3-Chlorophenoxy)-3-fluoroaniline is an organic compound with the molecular formula C12H9ClFNO It is a derivative of aniline, where the aniline core is substituted with a 3-chlorophenoxy group and a fluorine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenoxy)-3-fluoroaniline typically involves the following steps:

    Nucleophilic Aromatic Substitution: The reaction between 3-chlorophenol and 3-fluoronitrobenzene in the presence of a base such as potassium carbonate to form 4-(3-chlorophenoxy)-3-fluoronitrobenzene.

    Reduction: The nitro group in 4-(3-chlorophenoxy)-3-fluoronitrobenzene is reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenoxy)-3-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include iron powder and hydrochloric acid.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-(3-chlorophenoxy)-3-fluoronitrobenzene.

    Reduction: Formation of this compound derivatives with different functional groups.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

4-(3-Chlorophenoxy)-3-fluoroaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chlorophenoxy)aniline
  • 3-(4-Chlorophenoxy)benzaldehyde
  • 4-(3-Chlorophenoxy)piperidine

Uniqueness

4-(3-Chlorophenoxy)-3-fluoroaniline is unique due to the presence of both chlorine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its applicability in various scientific research fields.

Properties

IUPAC Name

4-(3-chlorophenoxy)-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO/c13-8-2-1-3-10(6-8)16-12-5-4-9(15)7-11(12)14/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARRKMGXZDICCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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